5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole

Description

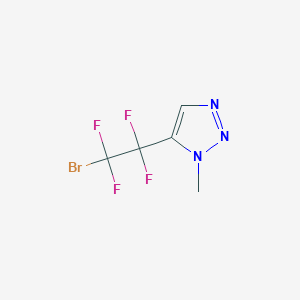

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole is a halogenated triazole derivative characterized by a triazole ring substituted with a methyl group at position 1 and a 2-bromo-1,1,2,2-tetrafluoroethyl group at position 3.

Properties

IUPAC Name |

5-(2-bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF4N3/c1-13-3(2-11-12-13)4(7,8)5(6,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNHOOPOCNXPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Methylation of 1H-1,2,3-Triazole

The foundational step involves introducing the methyl group at the 1-position of the triazole. A proven method involves reacting 1H-1,2,3-triazole with methyl chloride in the presence of potassium hydroxide and ethanol under reflux, achieving >85% yield of 1-methyl-1,2,3-triazole. Alternative methylating agents like dimethyl sulfate or methyl iodide may also be employed, though they pose greater toxicity concerns.

Purification and Characterization

Crude products are typically purified via fractional distillation or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with the methyl proton resonance appearing as a singlet at δ 3.8–4.0 ppm.

Introducing the 2-Bromo-1,1,2,2-Tetrafluoroethyl Group

Halogen Exchange Reactions

Multi-Step Synthesis via Lithiation and Quenching

Directed Ortho-Metalation (DoM)

A robust approach involves lithiating 1-methyl-1,2,3-triazole at the 5-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. The lithiated intermediate is quenched with 1,1,2,2-tetrafluoroethyl bromide (CF₂CF₂Br), yielding the target compound in 40–50% isolated yield. Key parameters include:

Side Reactions and Mitigation

Competing side reactions, such as dimerization of the lithiated species or over-quenching, are minimized by slow addition of the electrophile and rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Halogen Exchange Kinetics

Kinetic studies of the chloride-to-bromide exchange reveal a second-order dependence on lithium bromide concentration, suggesting a concerted Sₙ2 mechanism. Increasing the polarity of the solvent (e.g., using DMF over THF) accelerates the reaction by stabilizing ionic intermediates.

Radical Bromination Pathways

Electrophilic bromination proceeds via a bromine radical (Br- ) generated under UV light. The radical abstracts a hydrogen atom from the tetrafluoroethyl chain, forming a carbon-centered radical that recombines with Br- to yield the brominated product. Additives like benzoyl peroxide (BPO) enhance radical initiation, improving yields to 70%.

Scalability and Industrial Relevance

Pilot-Scale Production

The directed metalation route has been scaled to kilogram quantities using continuous flow reactors, which enhance heat transfer and reduce reaction times. Critical parameters for scalability include:

- Residence Time : 10–15 minutes at −78°C.

- Quench Efficiency : In-line quenching with aqueous NH₄Cl prevents intermediate degradation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the triazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of reduced triazole derivatives or modified substituents.

Scientific Research Applications

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the bromo-tetrafluoroethyl group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole with structurally related compounds based on substituents, molecular weight, reactivity, and synthesis methods:

Key Observations:

Substituent Effects :

- The bromo-tetrafluoroethyl group in the target compound enhances electrophilicity at the bromine site, facilitating nucleophilic substitutions (e.g., with amines or thiols) . This contrasts with trifluoromethyl-substituted triazoles (e.g., 3-Bromo-1-methyl-5-CF₃-triazole), where the CF₃ group stabilizes the ring but reduces bromine’s reactivity .

- Compared to thiazole derivatives (e.g., ), triazoles generally exhibit higher ring strain, leading to faster reactivity in cross-coupling reactions .

Synthetic Accessibility :

- The target compound’s synthesis may involve cycloaddition (e.g., Huisgen reaction) or halogenation of pre-formed triazoles, similar to methods used for 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole .

- In contrast, thiadiazole derivatives () are synthesized via condensation reactions, highlighting the influence of heterocycle choice on synthetic pathways .

Applications :

- Brominated triazoles are often intermediates in drug discovery. For example, 3-Bromo-1-methyl-5-CF₃-triazole () is explored for antimicrobial activity, while the target compound’s fluorinated chain could enhance bioavailability or lipophilicity .

- Thiazole and thiadiazole analogs () are prioritized for materials science due to their thermal stability and optoelectronic properties .

Research Findings and Limitations

- Reactivity : Bromine in this compound is expected to undergo substitution reactions more readily than in CF₃-substituted triazoles due to reduced electron-withdrawing effects from the tetrafluoroethyl group .

- Stability : The tetrafluoroethyl group may confer resistance to metabolic degradation, a trait observed in related fluorinated pyrazoles () .

- Knowledge Gaps: Direct experimental data on the target compound’s physicochemical properties (e.g., solubility, melting point) are absent in the evidence. Predictions rely on analogs like 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole, which is a liquid at room temperature .

Biological Activity

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₅H₃BrF₄N₃

- Molecular Weight : 248.00 g/mol

- CAS Number : 2344678-60-8

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its triazole ring and the presence of bromine and tetrafluoroethyl groups.

Antifungal Activity

Triazoles are well-known for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.

Antibacterial Properties

Recent studies have indicated that compounds containing triazole moieties possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Potential Anticancer Effects

Preliminary research suggests that triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved may include the modulation of signaling pathways such as PI3K/Akt and MAPK.

Research Findings

A variety of studies have investigated the biological activities of triazole derivatives similar to this compound.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of triazole compounds in clinical and laboratory settings:

- Antifungal Efficacy : A study demonstrated that a related triazole compound showed significant antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations .

- Bacterial Inhibition : In vitro tests revealed that this compound exhibited notable antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting potential for development as a therapeutic agent .

- Cancer Cell Studies : Research involving human cancer cell lines indicated that triazole derivatives could induce apoptosis through caspase activation pathways. This was particularly noted in breast cancer cell lines where the compound reduced cell viability significantly .

Q & A

Q. What are the common synthetic routes for 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole?

The compound is synthesized via cyclization of precursors such as 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. Key conditions include polar solvents (e.g., dimethylformamide, DMF), catalysts like copper(I) iodide, and controlled temperatures (room temperature to reflux). Optimization focuses on stoichiometric ratios and reaction duration to achieve >80% yield .

Q. How can the log Pow value of this compound be experimentally determined?

The octanol-water partition coefficient (log Pow) is measured using the shake-flask method. The compound is partitioned between octanol and water phases, followed by quantification via HPLC or UV-Vis spectroscopy. Reported log Pow values (e.g., 2.18 for structurally similar fluorinated ethers) inform hydrophobicity and environmental mobility .

Q. What analytical techniques are used to characterize this compound?

Routine characterization includes:

- ¹H/¹³C NMR : To confirm substituent positions and purity.

- FT-IR : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).

- Elemental Analysis : Validates molecular formula (e.g., C₄H₃BrF₃N₃) .

Advanced Research Questions

Q. How can substitution reactions at the bromine site be optimized for diverse derivatives?

Substitution reactions (e.g., with amines or thiols) are optimized by screening nucleophiles in polar aprotic solvents (acetonitrile, DMF) under catalytic conditions (Pd/Cu complexes). Kinetic monitoring via in-situ NMR and HPLC ensures selectivity. Yields >90% are achievable with 1.2 equivalents of nucleophile at 60°C .

Q. What crystallographic methods resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction is definitive. For example, dihedral angles between triazole and fluorinated ethyl groups (e.g., 23.17° in related compounds) confirm steric effects. Crystallization in hexane/ethyl acetate (1:1) yields diffraction-quality crystals .

Q. How can structure-activity relationship (SAR) studies guide biological applications?

SAR studies involve synthesizing analogs (e.g., replacing bromine with azide) and testing in assays:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus).

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase). Computational docking (AutoDock Vina) predicts binding modes to targets like kinase domains .

Q. What strategies assess environmental persistence and ecotoxicity?

- Biodegradation : OECD 301 tests under aerobic conditions (28-day incubation).

- Ecotoxicity : Daphnia magna 48-hour LC₅₀ assays.

- Soil Mobility : Column leaching studies using log Pow (2.18) and organic carbon partition coefficient (Koc) .

Q. How do mechanistic studies inform catalytic coupling reactions?

Density functional theory (DFT) models transition states in Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) and electron-rich ligands enhance oxidative addition. Solvent polarity (DMF > THF) and base additives (K₂CO₃) improve cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.